Synthesis of 2-Methyl-1,3-cyclohexanedione from Resorcinol: An In-depth Technical Guide

Synthesis of 2-Methyl-1,3-cyclohexanedione from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-1,3-cyclohexanedione, a valuable intermediate in the pharmaceutical and chemical industries.[1] The primary synthetic route detailed herein commences with the catalytic hydrogenation of resorcinol (B1680541) to yield 1,3-cyclohexanedione (B196179) (dihydroresorcinol), followed by its subsequent methylation. This document outlines two principal methodologies for the methylation step: direct methylation using a methylating agent and a two-step process involving a Mannich reaction followed by hydrogenolysis. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway are presented to facilitate practical application by researchers and professionals in drug development and organic synthesis.

Introduction

2-Methyl-1,3-cyclohexanedione is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and natural products.[1] Its structural features, particularly the presence of a reactive methylene (B1212753) group between two carbonyls, allow for a wide range of chemical transformations. This guide focuses on the practical synthesis of this compound starting from the readily available precursor, resorcinol. The overall transformation involves two key steps: the reduction of the aromatic ring of resorcinol and the subsequent introduction of a methyl group at the C-2 position of the resulting dione.

Synthetic Pathways

The synthesis of 2-methyl-1,3-cyclohexanedione from resorcinol is a two-stage process. The first stage is the reduction of resorcinol to 1,3-cyclohexanedione. The second stage involves the methylation of 1,3-cyclohexanedione.

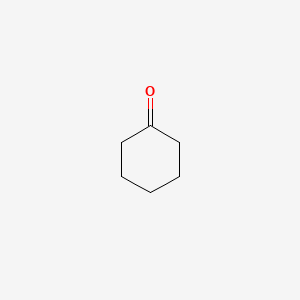

Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

The initial step involves the catalytic hydrogenation of resorcinol to produce 1,3-cyclohexanedione, also known as dihydroresorcinol. This reduction is typically carried out under high pressure using a nickel-based catalyst.

Stage 2: Synthesis of 2-Methyl-1,3-cyclohexanedione from 1,3-Cyclohexanedione

Two primary methods are employed for the methylation of 1,3-cyclohexanedione:

-

Method A: Direct Methylation. This approach involves the direct reaction of 1,3-cyclohexanedione with a methylating agent, such as methyl iodide, in the presence of a base.[2]

-

Method B: Mannich Reaction followed by Hydrogenolysis. This alternative route involves the reaction of 1,3-cyclohexanedione with formaldehyde (B43269) and a dialkylamine (e.g., dimethylamine) to form a 2-dialkylaminomethyl-1,3-cyclohexanedione intermediate.[3][4][5] This intermediate is then subjected to hydrogenolysis to yield the final product.[3][4][5]

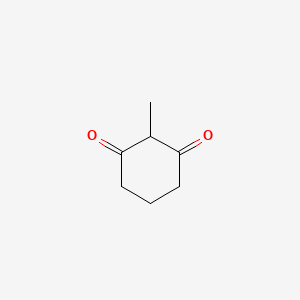

The following diagram illustrates the overall synthetic workflow from resorcinol to 2-methyl-1,3-cyclohexanedione.

Caption: Overall workflow for the synthesis of 2-Methyl-1,3-cyclohexanedione from Resorcinol.

Experimental Protocols

Stage 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure is adapted from a standard organic synthesis protocol for the preparation of dihydroresorcinol.[6]

Materials:

-

Resorcinol (0.5 mole)

-

Sodium hydroxide (B78521) (0.6 mole)

-

Water (100 ml)

-

Raney nickel or reduced Universal Oil Products hydrogenation catalyst (10 g)

-

Concentrated hydrochloric acid

Equipment:

-

High-pressure hydrogenation apparatus (bomb)

-

Filtration apparatus

-

Ice-salt bath

-

Beakers and flasks

Procedure:

-

A solution of sodium hydroxide in water is prepared, and resorcinol is dissolved in it.

-

This solution and the nickel catalyst are placed in a high-pressure hydrogenation bomb.

-

The bomb is pressurized with hydrogen to 1000–1500 lb and heated to 50°C.

-

The reaction mixture is agitated for 10-12 hours, during which time the theoretical amount of hydrogen is absorbed.

-

After cooling and releasing the pressure, the catalyst is removed by filtration.

-

The filtrate is acidified with concentrated hydrochloric acid to Congo red.

-

The solution is cooled in an ice-salt bath to crystallize the product.

-

The crude product is collected by filtration and purified by recrystallization from hot benzene to remove sodium chloride.

Stage 2, Method A: Direct Methylation of 1,3-Cyclohexanedione

This protocol is based on the methylation of dihydroresorcinol as part of a one-pot synthesis from resorcinol.[2]

Materials:

-

Dihydroresorcinol (from Stage 1)

-

Dioxane

-

Methyl iodide

-

Concentrated hydrochloric acid

Procedure:

-

The aqueous solution of the sodium salt of dihydroresorcinol from Stage 1 is partially neutralized with concentrated hydrochloric acid.

-

Dioxane and methyl iodide are added to the solution.

-

The mixture is refluxed for 12-14 hours. An additional portion of methyl iodide is added after 7-8 hours.

-

The reaction mixture is cooled in an ice bath to crystallize the 2-methyl-1,3-cyclohexanedione.

-

The product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from 95% ethanol.

Stage 2, Method B: Mannich Reaction and Hydrogenolysis

This procedure is derived from patented industrial processes.[3][7]

Part 1: Mannich Reaction

Materials:

-

1,3-Cyclohexanedione (56 parts)

-

Methanol (B129727) (300 parts)

-

50% aqueous solution of dimethylamine (B145610) (56 parts)

-

37% aqueous solution of formaldehyde (53 parts)

Procedure:

-

1,3-Cyclohexanedione, methanol, and the dimethylamine solution are charged into a reactor and warmed to 30°C.

-

The formaldehyde solution is added dropwise over 1 hour.

-

The reaction is maintained at 40°C for 3 hours. The completion of the reaction is monitored by HPLC.

Part 2: Hydrogenolysis

Materials:

-

Reaction mixture from Part 1

-

5% Palladium on carbon (Pd/C) catalyst (10 parts)

-

Hydrogen gas

Procedure:

-

The Pd/C catalyst is added to the reaction mixture from the Mannich reaction.

-

Hydrogen gas is passed through the mixture at 30°C under normal pressure for 15 hours.

-

The completion of the reaction is monitored by HPLC.

-

The catalyst is removed by filtration.

-

Water is added to the filtrate, and methanol is removed by distillation.

-

The pH of the residue is adjusted to 6 with 35% hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and dried.

Quantitative Data Summary

The following tables summarize the quantitative data from the described synthetic methods.

Table 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

| Parameter | Value | Reference |

| Resorcinol | 0.5 mole | [6] |

| Sodium Hydroxide | 0.6 mole | [6] |

| Catalyst | 10 g Raney Ni or UOP Ni | [6] |

| Hydrogen Pressure | 1000-1500 lb | [6] |

| Temperature | 50°C | [6] |

| Reaction Time | 10-12 hours | [6] |

| Yield | 85-95% | [6] |

Table 2: Synthesis of 2-Methyl-1,3-cyclohexanedione from 1,3-Cyclohexanedione

| Parameter | Method A: Direct Methylation | Method B: Mannich & Hydrogenolysis | Reference |

| Starting Material | 1,3-Cyclohexanedione | 1,3-Cyclohexanedione | |

| Reagents | Methyl Iodide, NaOH, Dioxane | Formaldehyde, Dimethylamine, H₂ | [2][3] |

| Catalyst | - | Pd/C or Raney Ni | [3][8] |

| Solvent | Water, Dioxane | Methanol or Water | [2][3][8] |

| Temperature | Reflux (Dioxane/Water) | 30-40°C (Mannich), 30-60°C (Hydrogenolysis) | [2][3][8] |

| Reaction Time | 12-14 hours | 3 hours (Mannich), 10-20 hours (Hydrogenolysis) | [2][3][9] |

| Yield | 57-61% (from resorcinol) | 87-93% | [2][3][8] |

| Purity | - | 97.2-99.2% | [3][8] |

Reaction Pathway Diagram

The chemical transformations involved in the synthesis of 2-methyl-1,3-cyclohexanedione from resorcinol are depicted below.

Caption: Chemical reaction pathway from Resorcinol to 2-Methyl-1,3-cyclohexanedione.

Conclusion

The synthesis of 2-methyl-1,3-cyclohexanedione from resorcinol is a well-established process that can be achieved through a two-stage synthetic sequence. The initial reduction of resorcinol to 1,3-cyclohexanedione followed by methylation provides a reliable route to the target compound. While direct methylation offers a more streamlined approach, the Mannich reaction followed by hydrogenolysis presents a high-yielding alternative with excellent product purity. The choice of method will depend on the specific requirements of the researcher, including desired yield, purity, and available equipment. This guide provides the necessary technical details to enable the successful synthesis of this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. DE69206216T2 - Process for the preparation of 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol. - Google Patents [patents.google.com]

- 4. EP0529517B1 - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]

- 5. US5276198A - Process for producing 2-methyl-1,3-cyclohexanedione and 2-methylresorcinol - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Methyl-1,3-cyclohexanedione synthesis - chemicalbook [chemicalbook.com]

- 8. CN102432446A - Preparation process of 2-methyl-1, 3-cyclohexanedione - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]